2-Chloro-1-methylidene-1H-xanthene
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Overview
Description
2-Chloro-1-methylidene-1H-xanthene is a chemical compound with the molecular formula C14H9ClO. It belongs to the xanthene family, which is known for its diverse applications in various fields such as medicinal chemistry, dye production, and material science. Xanthenes are characterized by their tricyclic structure, which imparts unique photophysical properties, making them valuable in fluorescence and dye applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-methylidene-1H-xanthene typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 2-chlorobenzaldehyde with a suitable methylene donor in the presence of a base. The reaction is usually carried out in an organic solvent such as acetonitrile or toluene, and the reaction mixture is heated to facilitate the formation of the xanthene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-methylidene-1H-xanthene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding xanthone derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted xanthenes with various functional groups.
Oxidation: Formation of xanthone derivatives.
Reduction: Formation of dihydro-xanthenes.
Scientific Research Applications
2-Chloro-1-methylidene-1H-xanthene has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and reactivity.
Industry: Utilized in the production of fluorescent dyes and pigments for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-1-methylidene-1H-xanthene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Xanthone: A parent compound with a similar tricyclic structure but without the chlorine and methylene groups.
2-Chloro-1-methylidene-1H-indene: A structurally related compound with a similar substitution pattern but different ring system.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
2-Chloro-1-methylidene-1H-xanthene is unique due to its specific substitution pattern, which imparts distinct chemical and photophysical properties. The presence of the chlorine atom and the methylene group allows for selective chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
143399-32-0 |
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Molecular Formula |
C14H9ClO |
Molecular Weight |
228.67 g/mol |
IUPAC Name |
2-chloro-1-methylidenexanthene |
InChI |
InChI=1S/C14H9ClO/c1-9-11-8-10-4-2-3-5-13(10)16-14(11)7-6-12(9)15/h2-8H,1H2 |
InChI Key |
JZOYWJMGFVETND-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C(=CC=C2C1=CC3=CC=CC=C3O2)Cl |
Origin of Product |
United States |
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